
2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide typically involves the reaction of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazole with iodine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting material to the desired product. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The purification process may involve additional steps such as chromatography or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolium compounds.
Scientific Research Applications
2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The presence of the dimethylamino group and the thiazolium ring allows the compound to participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazole
- 4-(Dimethylamino)phenyl)-5-ethyl-3-methyl-4-propyl-thiazolium chloride
- **2-(p-(Dimethylamino)
Properties
CAS No. |
21176-91-0 |
|---|---|
Molecular Formula |
C17H25IN2S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-(5-ethyl-3-methyl-4-propyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H25N2S.HI/c1-6-8-15-16(7-2)20-17(19(15)5)13-9-11-14(12-10-13)18(3)4;/h9-12H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UQMOOWCIZHYEIS-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1=C(SC(=[N+]1C)C2=CC=C(C=C2)N(C)C)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


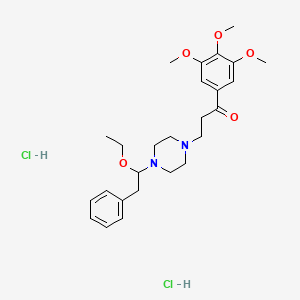
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
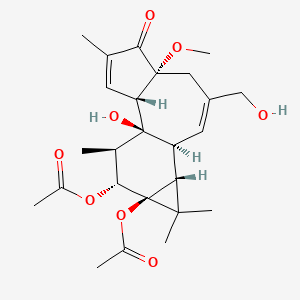
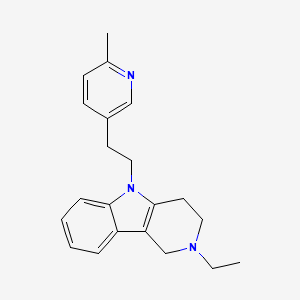
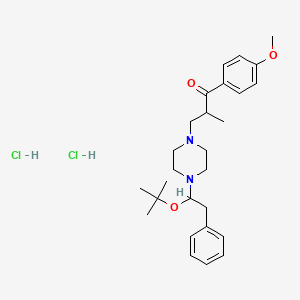

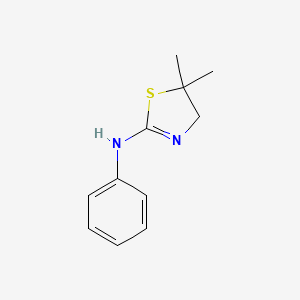
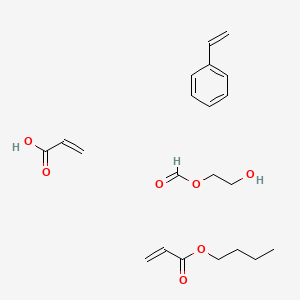
![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)
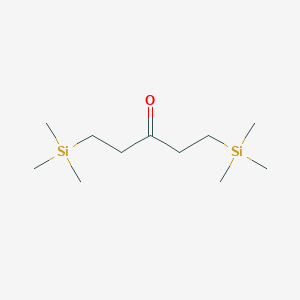



![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
